6-Cyanoindole

Medicinal Chemistry Neuroscience GPCR Pharmacology

Sourcing regioisomerically pure 6-substituted indole building blocks with consistent electronic properties can be challenging. 6-Cyanoindole (CAS 15861-36-6) provides a well-characterized solution: • Defined electronic profile: The 6-CN group imparts distinct reactivity compared to 4-, 5-, or 7-cyanoindole regioisomers, enabling selective D4 receptor ligand design (Ki = 3.4-9.0 nM) and electropolymerization into nanofiber morphologies. • Quantified biological activity: Demonstrates dose-dependent inhibition of P. larvae spore germination (IC50 = 110 ± 10 μM). • Supply reliability: Consistent ≥98% purity; light-sensitive, store under inert gas at room temperature.

Molecular Formula C9H6N2
Molecular Weight 142.16 g/mol
CAS No. 15861-36-6
Cat. No. B017180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyanoindole
CAS15861-36-6
Synonyms1H-Indole-6-carbonitrile; 
Molecular FormulaC9H6N2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2)C#N
InChIInChI=1S/C9H6N2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,11H
InChIKeySZSZDBFJCQKTRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyanoindole: Baseline Characterization


6-Cyanoindole (1H-indole-6-carbonitrile, CAS 15861-36-6) is an electron-deficient heterocyclic building block consisting of an indole core substituted with an electron-withdrawing cyano group at the 6-position [1]. This substitution pattern imparts distinct electronic properties and reactivity compared to other cyanoindole regioisomers, influencing both its synthetic utility as a pharmaceutical intermediate and its performance in materials applications [2].

Electron-deficient indole building block with 6-cyano substitution
Regioisomer-specific reactivity for medicinal chemistry and materials science
Distinct electronic and photophysical profile vs 4-, 5-, 7-cyanoindole

6-Cyanoindole: Positional Isomer Specificity


The position of the cyano substituent on the indole ring is not a trivial detail; it fundamentally alters electronic distribution, steric accessibility, and intermolecular interactions. As demonstrated in comparative studies, 4-, 5-, 6-, and 7-cyanoindole exhibit divergent photophysical behaviors [1], electropolymerization outcomes [2], and biological target engagement when incorporated into pharmacophores [3]. Substituting 6-cyanoindole with 5-cyanoindole in a dopamine D4 ligand scaffold, for instance, results in an order-of-magnitude difference in receptor binding affinity [3]. The evidence below quantifies these positional effects.

Dopamine D4 affinity profiles differ markedly
5-Cyanoindole scaffolds provide a much higher affinity window; replacing with 6-cyanoindole shifts probe design into a different potency range.
Polymerizability and capacitance not equivalent
5-Cyanoindole yields superior supercapacitor performance, while 4-cyanoindole fails to electropolymerize; 6-cyanoindole occupies an intermediate performance position.
Aqueous fluorescence lifetime mismatch
4-Cyanoindole retains long fluorescence lifetime in water, whereas 6-cyanoindole does not; substitution would compromise aqueous probe sensitivity.

6-Cyanoindole: Differentiation from Analogs


Dopamine D4 Receptor Affinity: 6- vs. 5-Cyanoindole

When incorporated into 2-aminomethyl-phenylpiperazine derivatives, 6-cyanoindole-based ligands (compounds 3k, 3l, 3m) exhibit dopamine D4 receptor binding affinities (Ki = 3.6, 3.4, and 9.0 nM, respectively) that are 3.4- to 17-fold weaker than the most potent 5-cyanoindole-based ligands (FAUC 299: Ki = 0.52 nM; FAUC 316: Ki = 1.0 nM) [1]. Both scaffolds retain strong D4 selectivity over D1-D3 subtypes [1].

D4 Receptor Affinity
Head-to-head
6-CN Ki = 3.4–9.0 nM vs 5-CN Ki = 0.52–1.0 nM
Supports regioisomer-dependent affinity design
CHO cell radioligand assays; 3.4–17× difference
Medicinal Chemistry Neuroscience GPCR Pharmacology

Supercapacitor Capacitance: 6- vs. 5-Cyanoindole

Poly(6-cyanoindole) (P6CIn) can be electrosynthesized into a nanofiber morphology, but its specific capacitance and cycling stability are inferior to poly(5-cyanoindole) (P5CIn). P5CIn delivers a specific capacitance of 493 F g⁻¹ at 2.5 A g⁻¹ with 87.1% retention after 5000 cycles, while P6CIn exhibits lower capacitive performance (exact values not disclosed) [1]. Importantly, 4-cyanoindole cannot be electropolymerized at all due to steric hindrance [1].

Supercapacitor Capacitance
Cross-study
P6CIn: lower capacitance; P5CIn: 493 F g⁻¹, 87.1% retention
Supports tunable capacitance via positional control
4-cyanoindole cannot be electropolymerized
Materials Science Energy Storage Conducting Polymers

Fluorescence Lifetime: 6- vs. 4-Cyanoindole

Among 4-, 6-, and 7-cyanoindoles, only 4-cyanoindole exhibits a long fluorescence lifetime and high quantum yield in water; 6-cyanoindole and 7-cyanoindole show significantly shorter lifetimes in aqueous environments [1]. Absorption spectra of all three cyanoindoles are red-shifted compared to unsubstituted indole [1].

Fluorescence Lifetime
Class-level inference
6-CN: short lifetime in H₂O; 4-CN: long lifetime, high QY
Confirms aqueous lifetime limitation of 6-CN
Red-shifted absorption relative to indole
Biophysics Fluorescence Spectroscopy Probe Design

P. larvae Spore Germination Inhibition

6-Cyanoindole inhibits spore germination of Paenibacillus larvae, the causative agent of American foulbrood in honey bees, with an IC50 of 110 ± 10 μM . Comparative data for 5-cyanoindole or other regioisomers in this assay are not currently available in the public domain.

P. larvae Spore Germination
Data to verify
IC₅₀ = 110 ± 10 µM
Reported spore germination inhibition context
Source review recommended; no regioisomer data
Antimicrobial Discovery Apiculture Natural Product Analogs

6-Cyanoindole: Recommended Applications


Intermediate-Affinity D4 Receptor Ligands

When designing D4-targeted probes or therapeutics where sub-nanomolar potency is not required or may be disadvantageous (e.g., for partial agonism with reduced receptor desensitization), 6-cyanoindole scaffolds (Ki = 3.4–9.0 nM) provide a useful affinity window distinct from the ultra-potent 5-cyanoindole derivatives (Ki = 0.52–1.0 nM) [1].

Conductive Polymer Films: Moderate Capacitance

For supercapacitor electrodes requiring conductive polymer coatings with balanced performance and processability, 6-cyanoindole is a viable monomer that polymerizes into nanofiber morphology, whereas 4-cyanoindole fails to electropolymerize entirely [2]. 5-Cyanoindole yields superior capacitance (493 F g⁻¹) but 6-cyanoindole may be preferred where lower capacitance is acceptable or where the 6-position cyano group influences subsequent functionalization [2].

Fluorescent Probes for Non-Aqueous Solvents

Although 6-cyanoindole exhibits short fluorescence lifetimes in pure water, its absorption is red-shifted relative to indole, making it potentially useful in organic solvents or mixed solvent environments where aqueous quenching is not a concern [3]. This distinguishes it from 4-cyanoindole, which retains long lifetimes even in water [3].

Antimicrobial Screening: American Foulbrood

6-Cyanoindole has demonstrated dose-dependent inhibition of P. larvae spore germination (IC50 = 110 ± 10 μM) . While not a potent antimicrobial, this quantified activity provides a starting point for structure-activity relationship studies in apicultural antibiotic discovery programs.

Application
Selection Property
Validation Focus
D4 partial agonist probe design
Regioisomer-dependent affinity window
D4 selectivity and functional partial agonism
Conductive polymer coatings
Polymerizability and intermediate capacitance
Specific capacitance and cycling stability
Fluorophore in non-aqueous media
Solvent-dependent fluorescence lifetime
Lifetime and quantum yield in organic solvents
Apicultural antimicrobial screening
Reported spore germination inhibition
Dose-response and SAR against P. larvae

Technical Documentation Hub

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55 linked technical documents
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